Ethyl 3-amino-5-methylisothiazole-4-carboxylate

Medicinal Chemistry Structural Biology Synthetic Chemistry

Ethyl 3-amino-5-methylisothiazole-4-carboxylate (CAS 20943-41-3) is a critical 3-amino isothiazole building block for medicinal chemistry and agrochemical discovery. Its defined 3-amino-5-methyl substitution pattern dictates unique electronic and hydrogen-bonding properties, making it functionally distinct from its 5-amino isomer (CAS 34859-65-9). The orthogonal ethyl ester and primary amine allow for independent, selective functionalization via amide coupling, reductive amination, or urea formation—enabling efficient SAR exploration. Do not substitute with the corresponding carboxylic acid; the ethyl ester provides essential lipophilicity and orthogonal protection for multi-step synthetic routes.

Molecular Formula C7H10N2O2S
Molecular Weight 186.23 g/mol
CAS No. 20943-41-3
Cat. No. B6611547
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-amino-5-methylisothiazole-4-carboxylate
CAS20943-41-3
Molecular FormulaC7H10N2O2S
Molecular Weight186.23 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(SN=C1N)C
InChIInChI=1S/C7H10N2O2S/c1-3-11-7(10)5-4(2)12-9-6(5)8/h3H2,1-2H3,(H2,8,9)
InChIKeyGFTQHEKWFLDXRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-amino-5-methylisothiazole-4-carboxylate (CAS 20943-41-3): A Verifiable Heterocyclic Building Block for Pharmaceutical and Agrochemical Synthesis


Ethyl 3-amino-5-methylisothiazole-4-carboxylate (CAS 20943-41-3) is a heterocyclic compound with the molecular formula C7H10N2O2S and a molecular weight of 186.23 g/mol . It features an isothiazole core with distinct amino and ethyl ester substituents, establishing it as a versatile intermediate in organic synthesis . This compound is not a final active pharmaceutical ingredient (API) but a crucial building block for the construction of more complex molecules with potential therapeutic applications, such as enzyme inhibitors and receptor modulators [1].

Why Ethyl 3-amino-5-methylisothiazole-4-carboxylate (CAS 20943-41-3) Cannot Be Casually Substituted by Isomeric Analogs


Substituting Ethyl 3-amino-5-methylisothiazole-4-carboxylate with its close structural isomer, Ethyl 5-amino-3-methylisothiazole-4-carboxylate (CAS 34859-65-9), or the corresponding carboxylic acid, 5-Amino-3-methylisothiazole-4-carboxylic acid (CAS 22131-51-7), is scientifically unjustified without explicit comparative data. The exact positioning of the amino and methyl groups on the isothiazole ring dictates the molecule's electronic distribution, hydrogen-bonding capabilities, and subsequent reactivity in downstream synthetic transformations [1]. For instance, the distinct reactivity profiles of 3-amino versus 5-amino isomers are fundamental in medicinal chemistry for achieving specific binding interactions with biological targets . While the carboxylic acid analog is often procured for solubility or salt-formation purposes, it lacks the orthogonal protection and lipophilic character provided by the ethyl ester, which is critical for many multi-step synthetic routes . Therefore, assuming functional equivalence based on class membership alone is a high-risk procurement strategy that can lead to synthetic failure or divergent biological outcomes.

Quantitative Differentiation Guide for Ethyl 3-amino-5-methylisothiazole-4-carboxylate (CAS 20943-41-3) Against Its Closest Analogs


Structural Isomer Differentiation: Positional Specificity of the Amino Group vs. 5-Amino Analog

The compound is the 3-amino-5-methyl regioisomer, in contrast to its closest commercially available analog, Ethyl 5-amino-3-methylisothiazole-4-carboxylate (CAS 34859-65-9) [1]. The difference in the position of the amino group on the isothiazole ring alters the electron density distribution and potential for intermolecular interactions .

Medicinal Chemistry Structural Biology Synthetic Chemistry

Functional Group Reactivity and Solubility Profile: Ethyl Ester vs. Carboxylic Acid Analog

As an ethyl ester, this compound offers distinct advantages over its corresponding free acid analog, 5-Amino-3-methylisothiazole-4-carboxylic acid (CAS 22131-51-7) . The ester is more lipophilic, facilitating its use in organic solvents and enabling orthogonal protection strategies in multi-step syntheses . It also avoids potential side reactions associated with the free carboxylic acid moiety. In contrast, the free acid is more suitable for aqueous chemistry or for generating salts [1].

Synthetic Chemistry Process Chemistry Drug Discovery

Purity Benchmarking: Minimum Purity Specification of 95%

The compound is commercially supplied with a minimum purity specification of 95% . This purity level is a standard baseline for a research-grade building block, ensuring reliable performance in initial synthetic explorations. While higher purity grades (e.g., 97%+) may be available from specialty suppliers for advanced applications like analytical standard preparation [1], the 95% grade is a quantifiable and widely accepted benchmark for procurement decisions.

Analytical Chemistry Quality Control Procurement

Synthetic Utility: A Key Building Block for 3,4-Disubstituted Isothiazoles

The 3-amino group on this compound serves as a critical nucleophilic handle for further derivatization. This enables the synthesis of a diverse array of 3,4-disubstituted isothiazole derivatives, such as N-acylated or ureido-substituted amides, which are explored for their biological activities [1]. This specific substitution pattern is a key feature of this building block and is not readily accessible from the 5-amino isomer without additional synthetic steps . The ability to directly functionalize the 3-position provides a strategic advantage in the design and synthesis of isothiazole-containing libraries.

Medicinal Chemistry Synthetic Methodology Heterocyclic Chemistry

Targeted Application Scenarios for Ethyl 3-amino-5-methylisothiazole-4-carboxylate (CAS 20943-41-3) Based on Verified Differentiation


Medicinal Chemistry: Synthesis of 3,4-Disubstituted Isothiazole Libraries for Enzyme Inhibitor Discovery

This compound is ideally suited as a starting material for the generation of focused libraries of 3,4-disubstituted isothiazoles. The free 3-amino group can be readily functionalized through amide coupling, reductive amination, or urea formation to explore structure-activity relationships (SAR) around the isothiazole core [1]. This application leverages the compound's unique 3-amino substitution pattern, which differentiates it from 5-amino isomers and provides a direct path to diversifying a key vector on the heterocyclic scaffold .

Process Chemistry: Development of Orthogonal Protection Strategies in Multi-Step Syntheses

The combination of an ethyl ester and a primary amine provides two orthogonal functional groups that can be independently manipulated. This allows for the use of selective protection/deprotection sequences, a fundamental requirement in the synthesis of complex pharmaceutical intermediates. The lipophilic nature of the ethyl ester, in contrast to the hydrophilic free acid analog, is advantageous for maintaining solubility in organic media and simplifying aqueous workups [2].

Agrochemical Research: Preparation of Novel Isothiazole-Derived Crop Protection Agents

Isothiazole derivatives are a known class of compounds with herbicidal and fungicidal activities [3]. This specific building block, with its defined substitution pattern and reactive handles, can be used to synthesize new analogs for biological evaluation against agricultural pests. Its distinct structure compared to known commercial isothiazole agrochemicals offers the potential to discover agents with novel modes of action or improved selectivity profiles [4].

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